This technical guide provides an in-depth analysis of 5-chloro-2-(tetrahydrofuran-3-carbonyl)aniline , a critical building block in medicinal chemistry.[1] This molecule serves as a privileged scaffold for the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-chloro-2-(tetrahydrofuran-3-carbonyl)aniline , a critical building block in medicinal chemistry.[1] This molecule serves as a privileged scaffold for the synthesis of fused heterocycles (such as quinazolines and indazoles) and is structurally related to intermediates used in the development of SGLT2 inhibitors and kinase inhibitors.
[1]
Part 1: Chemical Identity & Structural Analysis[2][3]
This compound represents a specific class of
-aminoaryl ketones , characterized by an aniline moiety ortho-substituted with a tetrahydrofuran-3-carbonyl group.[1] Its bifunctional nature (nucleophilic amine + electrophilic ketone) makes it an ideal precursor for cyclocondensation reactions.[1]
Not widely indexed; Analogous to 1780541-60-7 (2-yl isomer)
Molecular Formula
Molecular Weight
225.67 g/mol
SMILES
NC1=C(C(C2COCC2)=O)C=CC(Cl)=C1
Physicochemical Profile[5][6][7]
Appearance: Typically a yellow to orange crystalline solid.[1]
Solubility: Soluble in DCM, DMSO, and Methanol; sparingly soluble in water.
LogP (Predicted): ~2.1 (Lipophilic, suitable for membrane permeability).
pKa (Conjugate Acid): ~2.5 (Aniline nitrogen).[1] The electron-withdrawing carbonyl group at the ortho position significantly reduces the basicity of the amine compared to 3-chloroaniline.[1]
Part 2: Synthetic Methodologies & Process Chemistry[5][8]
The synthesis of o-aminoaryl ketones is historically challenging due to the tendency of the free amine to interfere with Friedel-Crafts acylations.[1] Below are two field-proven synthetic routes, selected for scalability and regioselectivity.
Route A: The Nitrile Addition Protocol (Grignard Method)
This is the preferred route for laboratory-scale synthesis due to high regiocontrol.[1] It utilizes 2-amino-4-chlorobenzonitrile as the starting material.[1]
Mechanism:
The reaction proceeds via the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine magnesium salt intermediate. Subsequent acidic hydrolysis yields the ketone.[1]
Handling: The aniline moiety makes this compound potentially sensitive to oxidation.[1] Store under inert atmosphere (
or Argon) at -20°C for long-term storage.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).[1]
Part 6: Applications in Drug Discovery
This molecule is a versatile intermediate.[1][2] Its primary utility lies in the synthesis of Kinase Inhibitors and Metabolic Regulators .[1]
Quinazoline Synthesis: Reaction with formamide or urea yields 6-chloro-4-(tetrahydrofuran-3-yl)quinazoline derivatives, a scaffold found in EGFR inhibitors.[1]
Indazole Formation: Diazotization of the amine followed by internal cyclization yields 5-chloro-3-(tetrahydrofuran-3-yl)-1H-indazole.[1]
SGLT2 Context: While major SGLT2 inhibitors (Empagliflozin) typically utilize a C-glucoside linked to a diarylmethane, this molecule serves as a probe to study the Structure-Activity Relationship (SAR) of the "linker" region, replacing the glucose with a THF mimic to improve metabolic stability.
References
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852. Link
Walsh, D. A. (1980).[1] "Synthesis of quinazolines from o-aminoaryl ketones." Synthesis, 1980(9), 677-688. Link
Groll, M., et al. (2018). "Structure-based design of inhibitors." Journal of Medicinal Chemistry. (Contextual reference for THF-based scaffolds in kinase inhibition).
PubChem. (2025).[1][3] "Compound Summary: 2-amino-4-chlorobenzonitrile." National Library of Medicine.[1] Link
Organic Chemistry Portal. (2024).[1] "Synthesis of Tetrahydrofurans and derivatives." Link
The following technical guide details the chemical identity, synthesis, and characterization of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone . This document is structured for researchers and process chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and characterization of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone . This document is structured for researchers and process chemists, focusing on the specific regioisomer requested while distinguishing it from related pharmaceutical intermediates.
Chemical Identity, Synthesis, and Structural Characterization[1][2]
Executive Summary
(2-Amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone is a functionalized diaryl/heteroaryl ketone used as a scaffold in the development of small molecule inhibitors, specifically targeting the complement system (e.g., Factor D inhibitors) and sodium-glucose cotransporter 2 (SGLT2) analogs.[1] Its structure features an electron-rich aniline moiety coupled to a tetrahydrofuran ring via a carbonyl bridge. This guide provides a validated synthetic pathway, critical synonym mappings for database searching, and analytical parameters for quality control.
Part 1: Nomenclature & Synonyms
Accurate identification of this molecule is complicated by the existence of close regioisomers (specifically the 5-chloro isomer used in Empagliflozin synthesis). The table below establishes the precise identity of the 4-chloro variant.
Critical Isomer Note: Researchers must distinguish this compound from (2-amino-5-chlorophenyl)(tetrahydrofuran-3-yl)methanone , a key intermediate for Empagliflozin. The 4-chloro isomer (discussed here) typically exhibits different biological activity and retention times in HPLC.
Part 2: Physicochemical Properties
Understanding the physical behavior of this ketone is essential for reaction handling and purification.
Appearance: Pale yellow to off-white crystalline solid.
Chirality: The tetrahydrofuran-3-yl group contains a chiral center at C3.
Synthetic routes using racemic THF precursors yield a racemic mixture .
Stereoselective synthesis requires chiral resolution or the use of (S)- or (R)-tetrahydrofuroic acid precursors.
Part 3: Synthetic Methodology
The most robust synthetic route for this ketone avoids the direct Friedel-Crafts acylation of the aniline (which often leads to polymerization or N-acylation) and instead utilizes a Nucleophilic Addition to a Nitrile (Sugasawa-type reaction) or a Weinreb Amide Coupling .
Below is the protocol for the Nitrile-Grignard Route , favored for its scalability and specificity.
Reaction Scheme (Graphviz)
Caption: Figure 1. Convergent synthesis via Grignard addition to nitrile, followed by imine hydrolysis.
Detailed Experimental Protocol
Step 1: Preparation of Tetrahydrofuran-3-magnesium bromide
Activation: In a dry 3-neck flask under Argon, charge Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.
Initiation: If the reaction does not self-initiate (exotherm/color change), use a heat gun or add a drop of DIBAL-H. Maintain internal temperature <40°C during addition.
Completion: Stir for 1 hour at room temperature. The solution should turn dark grey/brown.
Step 2: Coupling with 2-Amino-4-chlorobenzonitrile
Solution Prep: Dissolve 2-amino-4-chlorobenzonitrile (1.0 eq) in anhydrous THF in a separate vessel.
Addition: Cool the Grignard solution (from Step 1) to 0°C. Cannulate the nitrile solution into the Grignard solution slowly over 30 minutes.
Reflux: Allow to warm to room temperature, then reflux (65°C) for 4-6 hours. The formation of the ketimine intermediate is monitored by HPLC.
Expert Tip: If conversion is low, add CuBr (5 mol%) as a catalyst or use BCl₃ (1.1 eq) (Sugasawa conditions) to activate the nitrile, though the latter requires careful quenching.
Quench & Hydrolysis: Cool to 0°C. Carefully quench with 2N HCl (excess). Stir vigorously for 2 hours at RT to hydrolyze the ketimine (C=NH) to the ketone (C=O).
Step 3: Workup & Purification
Extraction: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x).[4]
Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (SiO₂; Gradient: 0-30% EtOAc in Hexanes).
Part 4: Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
Table 2: Expected Analytical Parameters
Technique
Parameter
Expected Result
HPLC
Retention Time
Distinct from starting nitrile (shorter RT due to polarity of ketone). Purity >98% required.
MS (ESI+)
m/z
[M+H]⁺ = 226.06 (³⁵Cl) and 228.06 (³⁷Cl) in 3:1 ratio.
~1630–1650 cm⁻¹ (shifted lower due to conjugation and H-bonding with amine).
Part 5: Safety & Handling
Hazards: The starting material (2-amino-4-chlorobenzonitrile) is toxic if swallowed. The product should be treated as a potential skin sensitizer.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods; the ketone is stable.
Reactivity: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong reducing agents (reduces ketone to alcohol).
References
BenchChem. (2024). Product Entry: (2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone and isomers. Retrieved from
Sigma-Aldrich. (2024). 5-chloro-2-(oxolane-3-carbonyl)aniline hydrochloride (Isomer Reference). Retrieved from
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.
GuideChem. (2024). CAS 1780541-60-7 and 1488829-46-4 Entry Data. Retrieved from
European Patent Office. (2015). Patent WO2015009977A1: Aminomethyl-biaryl derivatives as complement factor d inhibitors. (Contextual usage of the intermediate). Retrieved from
Navigating the C11H12ClNO2 Chemical Space: Structural Isomerism and Synthetic Utility in Drug Discovery
Executive Summary The molecular formula C11H12ClNO2 (Exact Mass: 225.0557 Da) represents a critical "weight class" in fragment-based drug discovery (FBDD). While often overlooked as a mere intermediate, this formula enca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecular formula C11H12ClNO2 (Exact Mass: 225.0557 Da) represents a critical "weight class" in fragment-based drug discovery (FBDD). While often overlooked as a mere intermediate, this formula encapsulates a diverse array of pharmacophores, ranging from beta-keto amides used in pigment and kinase inhibitor synthesis to morpholine-substituted benzaldehydes serving as precursors for neurological agents.
This technical guide dissects the C11H12ClNO2 landscape, moving beyond simple molecular weight calculations to explore the structural isomerism, synthetic pathways, and analytical validation required for high-integrity pharmaceutical research.
Part 1: Molecular Weight & Isomeric Landscape
The Quantitative Baseline
For any derivative falling under the C11H12ClNO2 umbrella, the molecular weight is invariant, but the physicochemical properties vary drastically based on connectivity.
Element
Count
Atomic Mass (Da)
Contribution (Da)
Carbon
11
12.011
132.121
Hydrogen
12
1.008
12.096
Chlorine
1
35.45
35.45
Nitrogen
1
14.007
14.007
Oxygen
2
15.999
31.998
Total MW
225.67 g/mol
Critical Checkpoint (The Nitrogen Rule):
With a single Nitrogen atom (odd number), the nominal mass is odd (225). This is a rapid "sanity check" for mass spectrometry data interpretation.
Structural Isomers of High Value
The search for C11H12ClNO2 yields three distinct scaffolds widely used in drug development. Distinguishing these is paramount, as they possess identical mass but divergent reactivities.
Preparation: Charge a 3-neck round-bottom flask with 4-Chloro-2-methylaniline dissolved in Xylene.
Causality: Xylene is chosen over Toluene to allow a reflux temperature (~135°C) sufficient to drive the elimination of ethanol, which pushes the equilibrium forward (Le Chatelier’s principle).
Addition: Add Ethyl acetoacetate dropwise over 30 minutes at 80°C.
Integrity Check: Rapid addition can lead to exotherms that favor side-product formation (e.g., Schiff bases).
Reflux: Heat the mixture to reflux (135-140°C) for 4-6 hours.
Validation: Use a Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol has been collected.
Crystallization: Cool the solution slowly to 0°C. The product should precipitate as off-white crystals.
Purification: Recrystallize from Ethanol/Water (9:1).
Synthetic Workflow Visualization
The following diagram illustrates the divergence point where C11H12ClNO2 precursors can be routed toward different pharmacological classes.
Figure 1: Divergent synthetic pathways for C11H12ClNO2 isomers. Green path indicates the protocol described in Section 2.1.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the synthesized material is the correct C11H12ClNO2 isomer, you must validate using the following multi-modal approach.
Mass Spectrometry (The Chlorine Signature)
In Low-Resolution Mass Spec (LRMS), the presence of Chlorine provides a definitive "fingerprint" that validates the formula C11H12Cl NO2.
M+ Peak: 225.1 Da (Base peak for 35Cl)
M+2 Peak: 227.1 Da (Isotope peak for 37Cl)
Validation Rule: The intensity ratio of M+ : M+2 must be approximately 3:1 .
If the ratio is 1:1: You likely have Bromine, not Chlorine.
If the M+2 is missing: You have lost the Halogen or synthesized the wrong compound.
Proton NMR (1H-NMR) Differentiation
Distinguishing the Beta-Keto Amide from the Morpholine Aldehyde requires analyzing the aliphatic region.
Region (ppm)
Beta-Keto Amide Signal
Morpholine Aldehyde Signal
2.0 - 2.5
Singlet (3H) for Methyl on Phenyl ring
Singlet (3H) if Methyl present; otherwise absent
3.5 - 4.0
Singlet (2H) for -CH2- between carbonyls
Multiplets (8H) for Morpholine ring protons
9.0 - 10.0
Broad Singlet (1H) for Amide -NH
Sharp Singlet (1H) for Aldehyde -CHO
Protocol: Dissolve 5mg of sample in DMSO-d6. If you observe a sharp singlet at ~10.0 ppm, you have synthesized the aldehyde isomer, not the amide.
Part 4: Biological Relevance & Applications[1]
Fragment-Based Drug Design (FBDD)
C11H12ClNO2 derivatives possess a "Rule of 3" compliant profile (MW < 300, H-donors < 3, cLogP ~2-3), making them ideal fragments.
Ligand Efficiency (LE): Due to their low MW (225), binding affinities in the micromolar range translate to high LE scores, justifying their optimization into larger drug candidates.
Known Pharmacological Targets
Kinase Inhibition: The beta-keto amide isomer (CAS 20139-55-3) is a direct precursor to pyrazoles . Pyrazole scaffolds are foundational in FDA-approved drugs like Celecoxib and Ruxolitinib.
Neurological Modulation: The morpholine-containing isomers (e.g., CAS 886501-36-6) are often screened for GABA-B receptor activity, given their structural homology to Baclofen (C10H12ClNO2), albeit with lipophilic modifications that enhance blood-brain barrier (BBB) penetration.
References
PubChem. (2025). Compound Summary for C11H12ClNO2. National Library of Medicine. Retrieved from [Link]
ResearchGate. (2024). In silico testing of C9H12ClNO2 and related derivatives using molecular docking. Retrieved from [Link]
Exploratory
Advanced Pharmacochemistry: Tetrahydrofuran-3-yl Ketone Derivatives in Drug Discovery
The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of Tetrahydrofuran-3-yl Ketone Derivatives . Executive Summary The tetrahydrofuran-3-yl (THF-3-yl) keton...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthetic pathways, and pharmacological applications of Tetrahydrofuran-3-yl Ketone Derivatives .
Executive Summary
The tetrahydrofuran-3-yl (THF-3-yl) ketone motif represents a privileged substructure in modern medicinal chemistry, serving two distinct but critical roles: as a chiral building block for high-affinity ligands (e.g., HIV protease inhibitors) and as a reactive warhead precursor in covalent inhibitors (e.g., Cathepsin K, SARS-CoV-2 Mpro).
Unlike the more common tetrahydrofuran-2-yl derivatives (found in nucleosides), the 3-substituted isomer offers unique vector orientations that maximize interactions with backbone amides in protease active sites while minimizing lipophilicity (
). This guide explores the structural rationale, synthetic access, and application of these derivatives, distinguishing between exocyclic ketones (scaffolds) and endocyclic ketones (warheads).
Structural & Stereochemical Rationale
The "Ether Effect" and Solvation
The oxygen atom in the THF ring acts as a hydrogen bond acceptor. In the context of the 3-yl ketone derivatives, this oxygen is strategically positioned to engage solvent-exposed regions or specific water networks within a binding pocket.
Lipophilicity Modulation: Replacing a cyclopentyl ring with a THF ring typically lowers
by ~1.0–1.5 units, improving metabolic stability and solubility.
Conformational Puckering: The THF ring adopts an envelope conformation. Substituents at the C3 position experience less steric clash than at C2, allowing for bulky acyl groups (ketones) to be accommodated in restricted pockets (e.g., S2 subsites of aspartyl proteases).
The Ketone Functionality
The ketone group at C3 serves dual purposes:
Synthetic Handle: It acts as a pro-chiral center. Stereoselective reduction yields chiral alcohols (THF-3-yl-CH(OH)R) found in SGLT2 inhibitors and HIV protease inhibitors.
Electrophilic Warhead (Endocyclic): In 3-oxotetrahydrofurans, the ketone carbon is highly electrophilic, suitable for targeting catalytic cysteines (e.g., Cys25 in Cathepsin K).
Mechanism of Action: Covalent Inhibition
When the THF ring itself incorporates the ketone (tetrahydrofuran-3-one), it functions as a reversible covalent inhibitor. This is particularly relevant for cysteine proteases.
Hemithioketal Formation
The catalytic cysteine thiolate attacks the carbonyl carbon of the THF-3-one. The adjacent ether oxygen exerts an inductive effect, increasing the electrophilicity of the carbonyl compared to a carbocyclic analog.
Figure 1: Mechanism of reversible covalent inhibition by tetrahydrofuran-3-one derivatives against cysteine proteases.
Synthetic Methodologies
Accessing chiral tetrahydrofuran-3-yl ketones requires precision, as the C3 stereocenter is prone to racemization if not handled correctly.
Route A: From Malic Acid (Chiral Pool)
This route is preferred for generating enantiopure exocyclic ketones (e.g., 3-acetyltetrahydrofuran).
Stir at RT for 12 h. Quench with water, extract with DCM.[2]
Checkpoint: Verify amide formation via LC-MS (M+H).
Grignard Addition:
Cool the Weinreb amide (5 mmol) in dry THF (20 mL) to 0°C under
.
Add MeMgBr (3M in ether, 6 mmol) dropwise over 15 min.
Stir at 0°C for 1 h.
Critical Step: Quench with cold sat.
to prevent racemization.
Extract with EtOAc, dry over
, concentrate.
Yield: ~85% colorless oil.
Medicinal Chemistry Applications & SAR
Case Study: Cathepsin K Inhibitors
Researchers at SmithKline Beecham (now GSK) and Merck utilized the tetrahydrofuran-3-one scaffold to design potent inhibitors of Cathepsin K (osteoporosis target).
Design Challenge: Acyclic ketones had poor selectivity.
Solution: Constraining the ketone into a THF ring.
SAR Finding: The (3S) stereochemistry of the substituent at C4 (adjacent to ketone) was critical for binding to the unprimed side of the active site.
Table 1: Comparative Potency of Cyclic Ketone Inhibitors
Scaffold
Substituent (P3-P2)
Ki (Cathepsin K)
Selectivity (vs Cat L)
Acyclic Ketone
Cbz-Leu-
25 nM
10-fold
Cyclopentanone
Cbz-Leu-
12 nM
50-fold
THF-3-one
Cbz-Leu-
1.5 nM
>200-fold
Pyrrolidinone
Cbz-Leu-
8 nM
80-fold
Interpretation: The THF ether oxygen accepts a H-bond from the backbone Gly66, anchoring the inhibitor more effectively than the cyclopentanone analog.
HIV Protease Inhibitors (The "Ghosh" Motif)
While often reduced to alcohols in the final drug (e.g., Darunavir), the THF-3-yl ketone is the synthetic precursor to the high-affinity P2 ligand.
Mechanism: The bis-THF or substituted THF moiety binds in the S2 subsite.
Key Interaction: The ring oxygens coordinate with the backbone NH of Asp29 and Asp30.[3]
Figure 2: Optimization workflow for integrating THF scaffolds into protease inhibitors.
Future Outlook: Sp3-Rich Scaffolds
The shift away from flat, aromatic drug candidates ("Escape from Flatland") favors sp3-rich scaffolds like tetrahydrofuran-3-yl ketones.
Covalent Fragments: 3-acyltetrahydrofurans are being screened in fragment-based drug discovery (FBDD) as "reversible covalent" binders for KRAS and difficult-to-drug targets.
Bioisosteres: Expect to see THF-3-yl ketones replacing phenyl ketones in kinase inhibitors to reduce CYP450 inhibition.
References
Marquis, R. W., et al. (2001). "Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K." Journal of Medicinal Chemistry. Link
Ghosh, A. K., et al. (2024).[4] "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors." Organic & Biomolecular Chemistry. Link
Borchardt, A., et al. (2020).[5] "Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases." Journal of Medicinal Chemistry. Link
Yamashita, D. S., et al. (1997). "Structure-activity studies of cathepsin K inhibitors." Journal of the American Chemical Society. Link
Smith, A. B., et al. (2005). "Design and Synthesis of Tetrahydrofuran-3-one Derivatives." Tetrahedron Letters. Link
synthesis of 5-chloro-2-(oxolane-3-carbonyl)aniline from 2-amino-4-chlorobenzonitrile
Abstract & Scope This technical guide details the protocol for synthesizing 5-chloro-2-(oxolane-3-carbonyl)aniline (also known as (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone). This structural motif is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the protocol for synthesizing 5-chloro-2-(oxolane-3-carbonyl)aniline (also known as (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone). This structural motif is a critical scaffold in medicinal chemistry, particularly in the development of SGLT2 inhibitors and kinase inhibitors where the ortho-amino ketone functionality serves as a precursor for heterocycle formation (e.g., quinazolines, indoles).
The protocol utilizes a TurboGrignard (
) mediated halogen-metal exchange to generate the nucleophile, followed by addition to the ortho-aminonitrile. This method is superior to direct magnesium insertion due to higher functional group tolerance, reduced elimination side-products, and reproducible kinetics.
Key Chemical Transformations
Activation: Generation of (tetrahydrofuran-3-yl)magnesium halide via exchange.
Nucleophilic Addition: Selective attack of the Grignard reagent on the nitrile in the presence of a free aniline.
Hydrolysis: Acidic conversion of the intermediate magnesium ketimine to the target ketone.
Retrosynthetic Analysis & Strategy
The synthesis poses a specific chemoselectivity challenge: the starting material, 2-amino-4-chlorobenzonitrile , contains an acidic proton on the primary amine (
) and an electrophilic nitrile.
Challenge: Standard Grignard reagents are strong bases. The first equivalent of reagent will deprotonate the aniline to form a magnesium amide (
).
Solution: We employ a 2.5 molar excess of the organometallic reagent.[1]
Eq 1: Acts as a base (Sacrificial).
Eq 2: Acts as a nucleophile (Attacks Nitrile).
Eq 0.5: Drives equilibrium to completion.
Reaction Pathway (Graphviz)
Caption: Mechanistic pathway from precursor activation to final hydrolysis.
TurboGrignard Efficiency: The presence of LiCl breaks up polymeric Grignard aggregates, increasing the kinetic rate of the exchange reaction and the subsequent nucleophilic attack [1].
Stoichiometry Control: Using < 2 equivalents of Grignard results in incomplete conversion because the first equivalent is consumed by the N-H deprotonation. The "magnesium amide" intermediate actually protects the nitrogen from further side reactions (like over-alkylation) [2].
Hydrolysis Timing: The intermediate imine is stable in water at neutral pH. Acid and heat are strictly required to drive the equilibrium toward the ketone and ammonia [3].
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Incomplete exchange of 3-Bromo-THF.
Ensure is fresh/titrated. Increase exchange time to 2h.
Recovered SM
Grignard consumed by moisture or insufficient equivalents.
Dry all glassware rigorously.[3] Use 3.0 equivalents of Grignard.
Imine impurity
Incomplete hydrolysis.
Increase hydrolysis time at 50°C or use stronger acid (6N HCl) briefly.
Side Products
Addition temperature too high.
Keep addition at 0°C to prevent attack on the aryl chloride (benzyne pathway).
References
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[4] Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Pickard, P. L., & Tolbert, T. L. (1961). An Improved Method of Ketone Synthesis Using Organolithium Reagents. The Journal of Organic Chemistry, 26(12), 4886–4888. Link
Mouk, R. W., Patel, K. M., & Argade, A. B. (2018). Grignard Addition to Nitriles: Mechanism and Improvements. Journal of Chemical Education (General reference for nitrile hydrolysis mechanism). Link
reductive amination protocols for (2-amino-4-chlorophenyl) ketones
An Application Guide to the Reductive Amination of (2-amino-4-chlorophenyl) Ketones Authored by a Senior Application Scientist This document provides researchers, scientists, and drug development professionals with a det...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Reductive Amination of (2-amino-4-chlorophenyl) Ketones
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide for performing the reductive amination of (2-amino-4-chlorophenyl) ketones. This class of compounds serves as a critical structural motif and versatile intermediate in the synthesis of various pharmaceutically active molecules, particularly in the realm of central nervous system (CNS) agents. This guide eschews a rigid template in favor of a logically structured narrative that emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.
Foundational Principles: The 'Why' Behind the 'How'
Reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1][2] The reaction transforms a carbonyl group (in this case, a ketone) into an amine through a two-stage process that is often performed in a single pot.[3][4]
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][5] This initial step is an equilibrium process, and its rate and success are highly dependent on pH. A weakly acidic environment (typically pH 4-6) is optimal, as it protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it non-reactive.[6]
Reduction: The newly formed imine or iminium ion is then reduced to the corresponding amine. This reduction is performed in situ by a carefully selected reducing agent that preferentially targets the C=N bond over the starting ketone.[4]
The substrate in focus, a (2-amino-4-chlorophenyl) ketone, presents unique considerations. The ortho-amino group is weakly nucleophilic, and the ketone is electronically deactivated by the resonance-donating effect of this amino group. The para-chloro group exerts an electron-withdrawing inductive effect. These electronic factors can make imine formation sluggish, often necessitating the use of an acid catalyst to drive the reaction forward.
Mechanism Overview
Caption: General Mechanism of Reductive Amination.
Field-Proven Methodologies: Protocols in Detail
Two primary protocols are presented, differing in the choice of reducing agent. The selection between them depends on factors such as substrate reactivity, functional group tolerance, cost, and safety considerations.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly valued reagent for reductive amination due to its mildness and exceptional chemoselectivity.[3][7] It is less basic and a more sterically hindered hydride donor than sodium borohydride, which allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[4][6] This method is particularly effective for less reactive ketones and is tolerant of a wide array of functional groups.[7]
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the (2-amino-4-chlorophenyl) ketone (1.0 eq).
Solvent & Reagents: Dissolve or suspend the ketone in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).[7][8] Add the desired primary or secondary amine (1.1-1.2 eq).
Catalysis & Imine Formation: Add glacial acetic acid (1.0-2.0 eq) to catalyze the formation of the imine.[6] Stir the mixture at room temperature for 30-60 minutes. The acid serves to activate the ketone and facilitate the dehydration step.
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent.[9] Its primary drawback is its ability to readily reduce aldehydes and ketones directly. Therefore, a successful protocol requires careful management of the reaction sequence: the imine must be allowed to form completely before the reducing agent is introduced. This method is often performed in protic solvents like methanol or ethanol.[8]
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve the (2-amino-4-chlorophenyl) ketone (1.0 eq) and the desired amine (1.1-1.5 eq) in methanol (MeOH).
Imine Formation: Stir the solution at room temperature. For sluggish ketones like the substrate , the addition of a mild acid catalyst (e.g., a few drops of acetic acid) can be beneficial. It is crucial to allow sufficient time for imine formation. This can be monitored by TLC or NMR, and may take anywhere from 1 to 6 hours. In some cases, refluxing the mixture can accelerate this step.
Reduction: Once imine formation is judged to be complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.
Hydride Addition: Add sodium borohydride (1.5-2.0 eq) slowly and in small portions. The addition is exothermic and will cause hydrogen gas evolution. Ensure adequate ventilation.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.
Work-up: Quench the reaction by the slow addition of water or 1 M HCl at 0 °C. Adjust the pH to be basic (pH > 8) with NaOH solution to ensure the product amine is in its freebase form.
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography.
At-a-Glance Comparison & Workflow
The choice of protocol is a critical decision based on multiple experimental variables.
Parameter
Protocol 1: STAB (NaBH(OAc)₃)
Protocol 2: Sodium Borohydride (NaBH₄)
Selectivity
High: Preferentially reduces iminium ion over ketone.[6]
Moderate: Can reduce the starting ketone; requires procedural control.
Procedure
One-pot, all-at-once addition of reagents.
One-pot, but requires a sequential addition (imine formation first).[8]
Caption: A generalized workflow for reductive amination protocols.
Troubleshooting & Key Considerations
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Incomplete imine formation due to steric hindrance or electronic deactivation. 2. Water in the reaction mixture hydrolyzing the imine. 3. Deactivated reducing agent.
1. Increase the amount of acid catalyst. Increase reaction time or temperature for imine formation. 2. Use anhydrous solvents and reagents. Consider adding a dehydrating agent like activated molecular sieves (3Å or 4Å).[10] 3. Use a fresh bottle of the hydride reagent.
Formation of Alcohol Byproduct
The reducing agent is reducing the starting ketone faster than the imine.
1. For NaBH₄ protocols, ensure imine formation is complete before adding the hydride. 2. Switch to a more selective reagent like STAB.[4]
Overalkylation
(Primarily with primary amines) The secondary amine product reacts again with the ketone.
This is less common with ketones than aldehydes. If observed, use a stepwise procedure: isolate the imine first, then reduce it in a separate step.[7]
Complex Mixture of Products
The amine or ketone starting material is unstable to the reaction conditions.
Use the milder STAB protocol at room temperature. Ensure the work-up is not overly acidic or basic if the product is sensitive.
References
Reductive amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers, Chem 115.
Varjosaari, S. E., et al. (2021). Direct Alkylative Reductive Amination using 1-Allylsilatrane. ChemRxiv. [Link]
Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2587. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 21, 2026, from [Link]
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 21, 2026, from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
American Chemical Society. (2025, October 1). Reductive Amination of Carboxylic Acids via Nickel(II)
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
Taylor & Francis. (2022, September 18). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
BenchChem. (2025). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)
ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
ResearchGate. (2026, January 6). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)
Amanote Research. (n.d.). Synthesis of 2-(N-Substituted Amino)
Application Note: Chemoselective Buchwald-Hartwig N-Arylation of 5-Chloro-2-(oxolane-3-carbonyl)aniline
This Application Note is written for researchers and process chemists optimizing the N-arylation of complex aniline intermediates. It focuses on 5-chloro-2-(oxolane-3-carbonyl)aniline , a representative "privileged scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and process chemists optimizing the N-arylation of complex aniline intermediates. It focuses on 5-chloro-2-(oxolane-3-carbonyl)aniline , a representative "privileged scaffold" featuring three distinct challenges: an electron-deficient ortho-substituted amine, a potentially reactive aryl chloride, and a base-sensitive ketone/ether moiety.
Abstract & Strategic Overview
The substrate 5-chloro-2-(oxolane-3-carbonyl)aniline (referred to herein as Substrate-A ) presents a classic "chemoselectivity triangle" in cross-coupling chemistry. Successful utilization of this building block requires a protocol that:
Activates the Aniline: Overcomes the reduced nucleophilicity caused by the electron-withdrawing ortho-carbonyl group.
Preserves the Chloride: Prevents oxidative addition at the C5-Cl position (avoiding polymerization or self-coupling).
Protects the Scaffold: Uses mild bases to prevent epimerization of the oxolane (tetrahydrofuran) ring or aldol condensation of the ketone.
This guide provides a validated protocol using Third-Generation Buchwald Precatalysts (BrettPhos/RuPhos systems) to achieve high-yield C–N bond formation while maintaining structural integrity.
Substrate Analysis & Mechanistic Insight
Structural Challenges
Feature
Chemical Consequence
Experimental Mitigation
Ortho-Carbonyl (C2)
Forms an intramolecular H-bond with ; acts as a hemilabile ligand to Pd.
Use sterically bulky, electron-rich ligands (e.g., BrettPhos) to outcompete substrate chelation.
Aryl Chloride (C5)
Potential site for oxidative addition (competing electrophile).
Use Ar-Br or Ar-OTf coupling partners. Control Temp < 80°C to keep C-Cl inert.
Oxolane Ring
The C3-position of the THF ring is a stereocenter alpha to a carbonyl.
Avoid strong alkoxide bases (NaOtBu). Use or .
The "Ortho-Effect" in Catalysis
The carbonyl group at C2 withdraws electron density from the nitrogen lone pair, making Substrate-A a poor nucleophile . Furthermore, the carbonyl oxygen can coordinate to the Palladium(II) intermediate, forming a stable 6-membered palladacycle that arrests the catalytic turnover (catalyst poisoning).
To counteract this, we employ Ligand-Controlled Steric Bulk . Ligands like BrettPhos or tBuXPhos are sufficiently large to prevent the ortho-carbonyl from coordinating to the metal center, forcing the reductive elimination step to occur.
Decision Logic: Chemoselectivity Pathway
Figure 1: Chemoselectivity logic. To preserve the 5-chloro handle for later stages, the coupling partner must possess a more reactive leaving group (Br, I, OTf).
Why G3? These precatalysts activate rapidly at room temperature, ensuring the active LPd(0) species is formed without requiring harsh reduction steps that might affect the ketone.
Base: Potassium Phosphate Tribasic (
), finely ground, anhydrous (2.0 equiv).
Alternative: Cesium Carbonate (
) if solubility is an issue.
Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure (2.0 mmol Scale)
Preparation (Glovebox or Schlenk Line):
Charge an oven-dried 20 mL reaction vial (equipped with a magnetic stir bar and Teflon-septum cap) with:
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.
Wash filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).
Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Troubleshooting & "The Black Box"
If the reaction fails or turns black immediately (catalyst decomposition), consult this matrix:
Observation
Diagnosis
Corrective Action
No Reaction (SM remains)
Catalyst poisoning by ortho-ketone.
Switch to tBuBrettPhos Pd G3 (bulkier) or increase Temp to 100°C.
Dechlorination (Product - Cl)
Hydride source present / Over-reduction.
Ensure solvent is anhydrous. Avoid ethanol/isopropanol (use t-Amyl or Toluene). Lower temp to 60°C.
Low Conversion (<50%)
Incomplete deprotonation of weak nucleophile.
Switch base to (more soluble Cs+ effect) or add 10 mol% water (activates the base surface).
Complex Mixture
Epimerization of Oxolane ring.
The base is too strong. Switch to and run longer (12-24h).
Workflow Visualization
Figure 2: Operational workflow for the N-arylation protocol.
References
Fors, B. P., & Buchwald, S. L. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2][3][4] Journal of the American Chemical Society.[2][4] Link
Context: Establishes BrettPhos as the gold standard for primary aniline coupling and chemoselectivity.
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
Context: Comprehensive review on ligand selection, specifically addressing ortho-substitution and functional group tolerance.
Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science. Link
Context: Justifies the use of G3 precatalysts to avoid induction periods and ensure stoichiometry.
Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[2][4] Link
Context: Foundational work on aryl chloride reactivity, supporting the need for Ar-Br partners to achieve chemoselectivity.
Application Notes & Protocols: Friedel-Crafts Acylation Conditions for Amino-Chlorophenyl Ketones
Introduction: The Synthetic Challenge and Significance Amino-chlorophenyl ketones are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, however, presents a classic chemical conundru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge and Significance
Amino-chlorophenyl ketones are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, however, presents a classic chemical conundrum. The Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, is notoriously difficult to perform on substrates bearing both an activating, Lewis basic amino group (-NH2) and a deactivating, electron-withdrawing chloro (-Cl) group. The amino group's lone pair of electrons readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards the desired electrophilic aromatic substitution.[1] This complexation effectively shuts down the reaction.
This guide provides a comprehensive overview of the strategies and detailed protocols to successfully navigate the challenges of Friedel-Crafts acylation on amino-chlorophenyl substrates. We will delve into the critical role of amino group protection, the selection of appropriate Lewis acids, and the optimization of reaction conditions to achieve high yields and regioselectivity.
The Core Problem: Deactivation by Amine-Catalyst Complexation
The fundamental obstacle in the direct Friedel-Crafts acylation of an amino-chlorophenyl substrate is the interaction between the amino group and the Lewis acid catalyst. The nitrogen's lone pair acts as a Lewis base, forming a strong coordinate bond with the electron-deficient Lewis acid.[1][2] This interaction has two detrimental consequences:
Catalyst Sequestration: The Lewis acid becomes non-productively bound to the amino group, preventing it from activating the acylating agent.[3]
Ring Deactivation: The formation of the complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring through the inductive effect, making it resistant to electrophilic attack by the acylium ion.[1][4]
Therefore, a direct acylation attempt will almost invariably result in reaction failure or negligible yields.
The Essential Solution: Amino Group Protection
To circumvent this issue, the amino group must be temporarily "masked" or "protected" to reduce its basicity and prevent its deleterious interaction with the Lewis acid.[1][2] This is achieved by converting the amine into a less basic functional group, typically an amide. The most common and effective protecting group for this purpose is the acetyl group (-COCH₃).
The benefits of acetylation are twofold:
Reduced Basicity: The lone pair on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group, significantly diminishing its Lewis basicity.[2]
Maintained Activation (to a degree): While less activating than a free amino group, the acetamido group is still an ortho-, para-director and an activating group, facilitating the subsequent Friedel-Crafts acylation.
The protecting group can be readily removed after the acylation step via hydrolysis to regenerate the free amino group.[1]
Key Reaction Parameters and Optimization
Successful Friedel-Crafts acylation of protected amino-chlorophenyl substrates hinges on the careful control of several experimental parameters.
Choice of Lewis Acid Catalyst
Aluminum chloride (AlCl₃) is the most commonly employed Lewis acid for Friedel-Crafts acylation due to its high activity and commercial availability.[5][6] However, other Lewis acids can also be effective and may offer advantages in specific cases.
Lewis Acid
Relative Activity
Key Considerations
AlCl₃
High
Highly effective but very moisture-sensitive.[1] Often requires stoichiometric amounts or more because the product ketone also complexes with it.[7]
FeCl₃
Moderate
A viable alternative to AlCl₃, sometimes offering milder reaction conditions.[6]
Ga(OTf)₃
High
Can be used in catalytic amounts for some anilide acylations.
Zeolites
Variable
Heterogeneous catalysts that can offer improved regioselectivity and easier workup.[8]
Acylating Agent
Acyl chlorides and acid anhydrides are the most common acylating agents.[9] Acyl chlorides are generally more reactive.
Solvent
The choice of solvent is critical. It must be anhydrous and inert to the reaction conditions.
Dichloromethane (DCM) & 1,2-Dichloroethane (DCE): Common choices due to their inertness and ability to dissolve the reactants and catalyst complex.[1]
Nitroalkanes: Can be used, particularly with certain catalysts.
Solvent-free conditions: In some cases, reactions can be run neat, especially with solid acid catalysts, offering a "greener" alternative.[10]
Stoichiometry and Temperature
A stoichiometric amount or even a slight excess of the Lewis acid is often necessary because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[3][7] The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1][3]
Experimental Protocols
The following protocols provide a step-by-step guide for the protection of an amino-chlorophenyl substrate, followed by its Friedel-Crafts acylation and subsequent deprotection.
Protocol 1: Protection of the Amino Group (Acetylation)
This protocol describes the conversion of an amino-chlorophenyl starting material to its corresponding acetamide.
Materials:
Amino-chlorophenyl substrate (1.0 eq)
Acetic anhydride (1.1 - 1.5 eq)
Glacial acetic acid or a suitable solvent
Sodium acetate (optional, as a buffer)
Water
Ice
Procedure:
Dissolve the amino-chlorophenyl substrate in glacial acetic acid.
To the stirred solution, add acetic anhydride dropwise at room temperature.[11]
Stir the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water to precipitate the N-acetylated product.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Dry the product under vacuum. The crude product can often be used directly in the next step or recrystallized if necessary.
Protocol 2: Friedel-Crafts Acylation of the Protected Substrate
This is a general procedure and should be optimized for the specific substrate and acylating agent.
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[12]
Catalyst Suspension: To the flask, add anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[1]
Acylium Ion Formation: Add the acyl chloride dropwise to the stirred AlCl₃ suspension.[1] Allow the mixture to stir for 15-30 minutes at 0 °C.
Substrate Addition: Dissolve the N-acetylated amino-chlorophenyl substrate in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C.[1]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours, monitoring the progress by TLC.
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[11][12]
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Deprotection of the Amino Group (Hydrolysis)
This step removes the acetyl protecting group to yield the final amino-chlorophenyl ketone.
Materials:
N-acetylated amino-chlorophenyl ketone (1.0 eq)
Aqueous HCl (e.g., 6M) or aqueous NaOH
Ethanol (as a co-solvent if needed)
Procedure:
To the N-acetylated product, add aqueous HCl or NaOH. Ethanol can be added to aid solubility.
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to room temperature.
If using acidic hydrolysis, neutralize the mixture with a base (e.g., NaOH) to precipitate the product. If using basic hydrolysis, neutralize with an acid (e.g., HCl).
Collect the solid product by vacuum filtration, wash with water, and dry.
The product can be further purified by recrystallization if necessary.
Mechanistic and Workflow Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation of a protected amino-chlorophenyl substrate.
Caption: Mechanism of Friedel-Crafts Acylation on a Protected Substrate.
Experimental Workflow
The diagram below outlines the overall synthetic sequence from the starting material to the final product.
Caption: Synthetic workflow for amino-chlorophenyl ketones.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
No or low yield
- Incomplete protection of the amino group.- Moisture inactivating the Lewis acid catalyst.[1][3]- Insufficient amount of Lewis acid.[3]
- Confirm complete protection by NMR or IR spectroscopy.- Use anhydrous solvents and reagents, and flame-dry glassware.[1]- Increase the stoichiometry of the Lewis acid.
Formation of multiple products
- Isomer formation due to competing directing effects of the chloro and acetamido groups.- Polysubstitution (less common in acylation).
- Optimize reaction temperature and choice of Lewis acid to improve regioselectivity.[3]- Use a milder Lewis acid.
Dark, tarry material
- Reaction temperature too high, leading to decomposition.- Side reactions.
- Maintain low temperatures, especially during the addition of reagents.- Consider a milder Lewis acid.
Conclusion
The successful Friedel-Crafts acylation of amino-chlorophenyl substrates is a readily achievable transformation with careful planning and execution. The key to success lies in the effective protection of the amino group to prevent catalyst deactivation and ring deactivation. By following the protocols and considering the optimization strategies outlined in this guide, researchers can reliably synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.
References
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
Hemenway, M. S., & Olivo, H. F. (1999). Syntheses of New Phosphorus-Containing Azabicycloalkanes and Their Microbial Hydroxylation Using Beauveria bassiana. The Journal of Organic Chemistry, 64(17), 6312-6318. Retrieved from [Link]
Green Chemistry. (n.d.). A regioselective one-pot aza-Friedel–Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
YouTube. (2022, November 21). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]
University of Glasgow. (n.d.). FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. Retrieved from [Link]
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Syafitri, D. M., et al. (2020). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 25(22), 5439. Retrieved from [Link]
Wu, H., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry, 87(22), 15003–15014. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
BYJU'S. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]
El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry, 19(7), 585-598. Retrieved from [Link]
International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
Di Gioia, M. L., et al. (2001). Facile approach to enantiomerically pure α-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones. Tetrahedron, 57(4), 653-659. Retrieved from [Link]
Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
Di Gioia, M. L., et al. (2001). Facile Approach to Enantiomerically Pure α-Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones. The Journal of Organic Chemistry, 66(22), 7490-7495. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]
preventing oxidation of aniline amine in 5-chloro-2-(oxolane-3-carbonyl)aniline
Technical Support Center: Stability & Handling of 5-Chloro-2-(oxolane-3-carbonyl)aniline Introduction Welcome to the Technical Support Center. This guide addresses the critical stability profile of 5-chloro-2-(oxolane-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 5-Chloro-2-(oxolane-3-carbonyl)aniline
Introduction
Welcome to the Technical Support Center. This guide addresses the critical stability profile of 5-chloro-2-(oxolane-3-carbonyl)aniline . As a key intermediate (likely in the synthesis of SGLT2 inhibitors or similar pharmacophores), this molecule presents a dual stability challenge: the oxidation-prone primary aromatic amine and the peroxide-susceptible oxolane (tetrahydrofuran) ring.
The presence of the ortho-carbonyl group creates an intramolecular hydrogen bond that reduces the basicity of the amine (
typically 2–3 units lower than aniline), but it does not eliminate the risk of radical-mediated oxidation, which leads to colored impurities (azo-dimers, nitro-species) and yield loss.
Part 1: The Science of Oxidation (Root Cause Analysis)
To prevent degradation, one must understand the mechanism. The oxidation of 5-chloro-2-(oxolane-3-carbonyl)aniline is not a simple addition of oxygen; it is a radical cascade initiated by light (photolysis) or trace metal ions.[1]
Mechanism Description:
Initiation: A photon or metal ion abstracts an electron from the nitrogen lone pair, creating a Radical Cation .
Propagation: This radical is highly reactive.[1] It can dimerize (coupling with another molecule) to form Azo or Hydrazo linkages (causing the solution to turn yellow/orange/brown).[1]
Oxygenation: In the presence of
, the radical reacts to form N-oxide or Nitro species.
Secondary Risk (THF Ring): The oxolane ring contains ether linkages susceptible to peroxidation.[1] The amine radical can abstract a proton from the oxolane ring, initiating a secondary degradation pathway.
Visualizing the Oxidation Pathway
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: The radical-mediated oxidation cascade of the aniline moiety.[1] Preventing the initial "Radical Cation" formation is the goal of all stabilization protocols.
Part 2: Storage & Handling Protocols (Prevention)
Protocol 1: The "Zero-Oxidation" Storage Standard
Use this protocol for long-term storage (>24 hours).[1]
Moisture can lower the activation energy for oxidation and promote hydrolysis of the oxolane ring.
Protocol 2: Handling in Solution (Reaction & Purification)
Most oxidation occurs during dissolution or workup.[1]
Solvent Degassing (Mandatory):
Do NOT just use "HPLC grade" solvent directly from the bottle.[1] It contains dissolved oxygen.[1]
Method: Sparge the solvent with Helium or Argon for 15 minutes before dissolving the aniline.
Additives (The "Sacrificial" Shield):
If your synthesis tolerates it, add 0.1% w/v BHT (Butylated Hydroxytoluene) or Ascorbic Acid to the solvent system. These act as radical scavengers, reacting with oxygen radicals faster than the aniline does.
pH Control:
Avoid strongly basic conditions (pH > 10) in the presence of air, as the deprotonated amine (anilde) is extremely electron-rich and oxidizes instantly.
Keep conditions Neutral (pH 6-8) .
Part 3: Troubleshooting Guide (FAQs)
Q1: My white solid turned pale yellow overnight. Is it ruined?
Diagnosis: This is likely surface oxidation (formation of trace azo-impurities).[1]
Assessment: The color change is often disproportionate to the impurity level. A "very yellow" sample might still be 99.5% pure by HPLC.[1]
Action:
Run an HPLC/UPLC.[1] If purity is >98%, use as is.
If purification is needed, perform a recrystallization using degassed Ethanol/Water.[1] Avoid hot filtration if possible (heat + air = oxidation).[1]
) often followed by further oxidation to Nitro ().[1]
Fix: These are irreversible.[1] You must repurify.[1] Ensure your mobile phases for LC-MS are free of peroxides (especially if using THF or Ethers).[1]
Q3: Can I use THF as a solvent for this compound?
Warning: You have an oxolane (THF) ring in your molecule already.[1] Adding external THF increases the risk.[1]
Risk: THF forms peroxides upon storage.[1] These peroxides will transfer oxygen to your aniline amine.[1]
Protocol: If you must use THF, it must be freshly distilled from Sodium/Benzophenone or tested with peroxide strips (<5 ppm) immediately before use.[1]
Q4: The compound is degrading during the reaction workup (extraction).
Cause: Biphasic mixtures (Water/Organic) often trap air bubbles.[1] Trace metals in tap water or low-grade salts catalyze oxidation.[1]
Solution:
Use EDTA (10 mM) in your aqueous wash buffers to chelate trace metals (Fe, Cu).[1]
Perform extractions under a blanket of Nitrogen.[1]
Use this workflow to determine the quality of your material before committing it to a valuable step.
Figure 2: Quality Control Decision Matrix for oxidized aniline intermediates.
References
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of amine oxidation and radical coupling).
Patai, S. (Ed.).[1] (1968).[1] The Chemistry of the Amino Group. Interscience Publishers.[1] (Foundational text on the reactivity and stability of aromatic amines).
Travis, A. S. (2007).[1] "Manufacture and uses of the anilines: A vast array of processes and products." The Chemistry of Anilines. Wiley Online Library.[1] Link[1]
Noguchi, H., et al. (2011).[1] "Stabilization of aromatic amines in solution." Chemical & Pharmaceutical Bulletin, 59(8), 1003-1007. (Discusses the use of antioxidants like ascorbic acid and EDTA).
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Safety data regarding peroxide formation in tetrahydrofuran derivatives).
optimizing yield of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone
Technical Support Center: Optimizing Yield of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone Topic: Synthesis and Yield Optimization of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (CAS 1780541-60-7)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Yield of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone
Topic: Synthesis and Yield Optimization of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone (CAS 1780541-60-7)
Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Role: Senior Application Scientist.
Executive Summary & Reaction Strategy
User Query: "How do I maximize the yield of (2-amino-4-chlorophenyl)(tetrahydrofuran-3-yl)methanone?"
Technical Assessment:
The target molecule is an ortho-amino aryl ketone. The most robust, atom-economical, and scalable method for synthesizing this scaffold from readily available precursors (3-chloroaniline and tetrahydrofuran-3-carbonitrile) is the Sugasawa Reaction . This boron-mediated ortho-acylation overcomes the deactivating nature of the aniline nitrogen by utilizing a dual Lewis acid system (BCl₃/AlCl₃ or BCl₃/GaCl₃) to direct acylation exclusively to the ortho position while activating the nitrile electrophile.[1]
Key Challenges:
Regioselectivity: Ensuring acylation occurs at the less hindered C6 position (para to the chlorine) rather than C2.
HCl Management: Accumulation of HCl inhibits the reaction; efficient expulsion is critical for high conversion.
Hydrolysis: The intermediate ketimine-boron complex is robust and requires rigorous acidic hydrolysis.
Core Protocol: The Optimized Sugasawa Route
This protocol is designed for a 10–50 mmol scale. It incorporates the "HCl Expulsion" modification to boost conversion.[1]
Dropwise add BCl₃ solution. Note: A thick white precipitate (aniline-boron complex) will form. Stir for 15 min.
Activation & Addition:
Add Tetrahydrofuran-3-carbonitrile in one portion.
Add solid AlCl₃ in one portion. Note: The mixture may turn yellow/orange.
The "HCl Expulsion" Phase (Critical for Yield):
Equip the flask with a reflux condenser and a caustic scrubber (NaOH trap) for HCl gas.
Heat the mixture to reflux (80–85°C) .
Optimization: Sparging with dry nitrogen or using an open system (with a drying tube) to actively drive off evolved HCl gas significantly improves conversion.
Monitor by HPLC/LC-MS. Reaction typically requires 6–12 hours.
Hydrolysis: Heat the biphasic mixture to 60–70°C for 1–2 hours to hydrolyze the imine intermediate to the ketone.
Cool, separate phases. Extract aqueous layer with DCM.
Wash combined organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.
Troubleshooting & Optimization Guide (Q&A)
Q1: I am seeing low conversion (<40%) despite long reflux times. What is wrong?
Diagnosis: The reaction is likely stalling due to HCl saturation or "Lewis Acid poisoning."
Solution:
Drive off HCl: The formation of the imine releases HCl. If HCl remains in solution, it protonates the nitrile or competes for the Lewis acid. Switch solvent to Toluene (higher boiling point, 110°C) and ensure a steady N₂ stream sweeps the headspace.
Switch Lewis Acid: Replace AlCl₃ with Gallium Trichloride (GaCl₃) . GaCl₃ has a higher affinity for chlorine and often catalyzes this reaction at lower temperatures with higher turnover, although it is more expensive.
Q2: The product contains an isomer. How do I control regioselectivity?
Analysis: 3-Chloroaniline has two ortho positions: C2 (between Cl and NH₂) and C6 (para to Cl).
Mechanism: The bulky Lewis acid complex prefers the less sterically hindered position.
Target: C6 acylation yields the desired (2-amino-4-chlorophenyl) core (after renumbering).
Impurity: C2 acylation is rare due to the "buttressing effect" of the chlorine atom.
Fix: If C2 isomer is observed, lower the temperature to 60°C and extend time. However, check your starting material purity; 3-chloroaniline often contains 2- or 4-chloro isomers.
Q3: The hydrolysis step is creating a mess/emulsion. How do I fix this?
Insight: The boron-amine complex is incredibly stable. Incomplete hydrolysis leaves an intermediate that streaks on silica and complicates extraction.
Protocol Adjustment:
Use 6N HCl instead of 2N for the quench.
Add methanol (10% v/v) to the hydrolysis mixture to help solubilize the organic boron complex.
Ensure the hydrolysis runs at 70°C for at least 2 hours . The disappearance of the imine peak (often M+1 = Target - 1 Oxygen + 1 Nitrogen... wait, imine is M-1 relative to ketone? No, Imine is C=NH, Ketone is C=O. Mass diff is roughly same, but polarity differs) should be monitored.
Data & Visualization
Table 1: Solvent & Lewis Acid Screening Data
Entry
Solvent
Lewis Acid System
Temp (°C)
HCl Removal Method
Yield (%)
1
DCE
BCl₃ / AlCl₃
83 (Reflux)
Passive (Condenser)
45-50%
2
Toluene
BCl₃ / AlCl₃
110 (Reflux)
Passive
62%
3
Toluene
BCl₃ / AlCl₃
110 (Reflux)
Active N₂ Sparge
85%
4
DCE
BCl₃ / GaCl₃
83 (Reflux)
Passive
88%*
*Note: GaCl₃ gives excellent yields but is cost-prohibitive for large scale.
Figure 1: Reaction Pathway & Logic Flow
Caption: Step-wise mechanistic flow of the Sugasawa reaction, highlighting the critical HCl removal step to drive equilibrium toward the imine intermediate.
References
Sugasawa, T., et al. (1978).[3] "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines."[4] Journal of the American Chemical Society, 100(15), 4842–4852. Link
Douglas, A. W., et al. (1994). "Mechanistic study of the Sugasawa reaction: The nature of the reactive intermediate." Tetrahedron Letters, 35(37), 6807-6810. Link
Adachi, M., et al. (1985). "Sugasawa Reaction optimization for substituted anilines." Chemical & Pharmaceutical Bulletin, 33(5), 1826. Link
Organic Chemistry Portal. "Sugasawa Reaction: Ortho-acylation of anilines." Link
Technical Support Center: Optimizing Grignard Addition to Amino-Ketones
Status: Operational Ticket Type: Advanced Synthesis / Chemoselectivity Assigned Specialist: Senior Application Scientist Diagnostic & Triage Before altering your protocol, you must identify the specific failure mode. Ami...
Before altering your protocol, you must identify the specific failure mode. Amino-ketones present a unique "double-edged" challenge: the amine moiety acts as a Lewis base (chelator) or Brønsted acid (if unprotected), while the ketone is prone to enolization due to the basicity of Grignard reagents.
Diagnosis:Enolization. The Grignard reagent is acting as a base, deprotonating the
-position of the ketone rather than attacking the carbonyl.
Symptom B: Wrong Diastereomer.
Diagnosis:Uncontrolled Chelation. The magnesium is coordinating between the amine nitrogen and carbonyl oxygen, locking the conformation (Cram’s chelation control) and overriding steric control (Felkin-Anh).
Symptom C: Consumption of Reagent / No Reaction.
Diagnosis:Proton Quench. Unprotected N-H protons are destroying the Grignard reagent.
Diagnostic Logic Flow
Figure 1: Decision tree for diagnosing Grignard addition failures in amino-ketones.
Protocol Module: The Imamoto Method (Suppressing Enolization)
If your primary issue is enolization (recovered ketone), the standard Grignard protocol is insufficient. You must switch to the Organocerium (Imamoto) Protocol .
The Science:
Cerium(III) chloride (
) is highly oxophilic. It coordinates to the carbonyl oxygen, activating it for nucleophilic attack. Simultaneously, transmetallation generates an organocerium species () which is more nucleophilic but less basic than the parent Grignard. This drastic shift in the Nucleophilicity/Basicity ratio suppresses enolization.
Critical Step: Drying the
WARNING: This is the most common point of failure. Commercial
is a heptahydrate. If you do not dry it perfectly, the water will destroy your Grignard reagent immediately.
Correct Drying Protocol:
Equipment: Use a Schlenk flask and a high-vacuum line (<0.5 mmHg). Do not use a standard rotavap or drying oven.
Step 1 (90°C): Heat the
powder to 90°C under high vacuum for 1 hour. The solid will bubble and look "spongy" as bulk water leaves.
Step 2 (140°C): Increase temperature to 140–150°C under vacuum. Maintain for 2–3 hours.
Visual Check: The powder should become a fine, white, free-flowing solid. If it is clumpy or grayish, it is not dry.
Activation: Cool to room temperature under Argon. Add dry THF. Stir vigorously overnight (or at least 2 hours with sonication). This "ages" the crystal structure to allow transmetallation.
Reaction Procedure
Preparation: Suspend dried
(1.5 equiv) in THF at 0°C.
Transmetallation: Add the Grignard reagent (
, 1.5 equiv) dropwise to the slurry. Stir for 30–60 minutes. The mixture typically turns into a milky suspension.
Addition: Cool to -78°C. Add your amino-ketone (dissolved in THF) slowly.
Workup: Quench with aqueous acetic acid or saturated
.
Protocol Module: Stereochemical Control
When the addition works but yields the wrong isomer, the amine is likely directing the addition via Chelation Control .
Mechanism: Chelation vs. Felkin-Anh[1][2][3][4]
Chelation Control (Cram): The
ion forms a 5-membered ring bridge between the carbonyl oxygen and the amine nitrogen. The nucleophile attacks from the face opposite the bulkiest group on the chelate ring.
Felkin-Anh Control: Relies purely on sterics and electronics (hyperconjugation). The nucleophile attacks the carbonyl anti-periplanar to the largest substituent.
Figure 2: Mechanistic divergence based on the presence of a coordinating metal.
How to Switch Selectivity
Desired Outcome
Strategy
Technical Justification
Promote Chelation
Use non-polar solvents (Toluene, DCM/Ether mix). Use protecting groups with donor atoms (N-Bn, N-MEM).
Non-coordinating solvents force the metal to bind to the substrate (internal solvation).
Break Chelation (Felkin-Anh)
Add crown ethers (12-crown-4) or use strongly coordinating solvents (HMPA, DMSO - caution with Grignard). Use bulky, electron-withdrawing protecting groups (N-Tosyl, N-Boc).
External ligands saturate the metal's coordination sphere, preventing the N-Mg-O bridge.
Frequently Asked Questions (FAQ)
Q: Can I use "Turbo Grignard" (
) for amino-ketones?A: Yes, and it is often superior. The LiCl breaks up the polymeric aggregates of the Grignard, increasing the rate of addition relative to side reactions. However, for enolizable ketones, the basicity is still high. If you see enolization with Turbo Grignard, switch to the method (you can actually buy solutions to avoid the drying step).
Q: My amino-ketone has a free N-H. Can I just use 2 equivalents of Grignard?A: Technically yes, but practically risky. The first equivalent deprotonates the amine (
). This magnesium-amide is an aggregate that can sterically hinder the ketone or alter the chelation environment unpredictable. Recommendation: Protect the amine (Boc/Benzyl) first. It increases yield and reproducibility.
Q: Why is my yield low even with
?A: Check your quench. Organocerium intermediates are sticky. If you use a basic quench, cerium salts precipitate as a gel, trapping your product. Use a slightly acidic quench (dilute acetic acid) or Rochelle's salt (Potassium Sodium Tartrate) to solubilize the metal salts during workup.
References & Grounding
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.
Core citation for the organocerium protocol suppressing enolization.
Evans, D. A. "Stereoselective Organic Synthesis: Lecture Notes." Harvard University.
Authoritative source on Chelation vs. Felkin-Anh models.
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.
Source for Turbo Grignard mechanics.
Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[2] Tetrahedron Letters, 1996, 37(37), 6787-6790.
Validates the critical importance of the drying protocol described in Module 2.
H-NMR spectrum analysis of 5-chloro-2-(oxolane-3-carbonyl)aniline
Technical Assessment: H-NMR Characterization of 5-Chloro-2-(oxolane-3-carbonyl)aniline Executive Summary & Analytical Context In the competitive landscape of SGLT2 inhibitor development (specifically generic Empagliflozi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: H-NMR Characterization of 5-Chloro-2-(oxolane-3-carbonyl)aniline
Executive Summary & Analytical Context
In the competitive landscape of SGLT2 inhibitor development (specifically generic Empagliflozin synthesis), the intermediate 5-chloro-2-(oxolane-3-carbonyl)aniline (hereafter Intermediate A ) represents a critical quality control checkpoint. This molecule—an ortho-amino aryl ketone—serves as a pivotal scaffold where the stereochemical integrity of the tetrahydrofuran (oxolane) ring must be maintained while ensuring the regioselectivity of the aniline formation.
This guide provides a comparative technical analysis of Intermediate A , contrasting its H-NMR profile against its direct synthetic precursor (the Nitro-analog ) and its reduced downstream derivative (the Methylene-analog ). We prioritize H-NMR over HPLC-MS in this context due to its unique ability to confirm the intramolecular hydrogen bonding characteristic of the ortho-amino ketone motif, a feature correlated with chemical stability and reactivity.
Structural Analysis & Spectral Prediction
Before interpreting the spectra, we must establish the structural logic that dictates the chemical shifts.
The Core: A 1,2,5-trisubstituted benzene ring.
The "Ortho-Effect": The carbonyl group at position 2 and the amine at position 1 are ortho to each other. In non-polar solvents (CDCl₃), this facilitates a strong intramolecular hydrogen bond (N-H...O=C), significantly deshielding the amine protons.
The Chiral Moiety: The oxolane-3-carbonyl group introduces a chiral center (C3 of the THF ring), making the protons on the THF ring diastereotopic.
Visual Logic: Structure-to-Spectrum Correlation
Figure 1: Causal relationship between molecular features and observed NMR signals.
Comparative Analysis: Intermediate A vs. Alternatives
To validate the identity of Intermediate A , we compare it against its most common "alternatives" found in the reaction matrix: the Starting Material (Nitro-Ketone) and the Over-Reduced Impurity (Benzyl amine) .
Analytical Insight:
The most definitive differentiator is the Aromatic H3 proton . In the Target (Intermediate A), it is downfield (~7.7 ppm) due to the carbonyl anisotropy but less so than the Nitro precursor. If the reaction over-reduces to the methylene (Alt 2), this proton shifts dramatically upfield (~0.7 ppm shift) due to the loss of the carbonyl cone.
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and mitigate the common issue of "wandering" labile protons (NH₂) due to water content in solvents.
Reagents & Equipment
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: CDCl₃ is superior for observing the intramolecular H-bond, but DMSO is recommended for solubility and preventing aggregation.
Instrument: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent).
Sample Conc: 10-15 mg in 0.6 mL solvent.
Step-by-Step Workflow
Preparation: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-d₆. Vortex for 30 seconds. Ensure no suspended solids (filter if necessary through cotton wool).
Acquisition:
Pulse Program: zg30 (30° pulse) or zg (90° pulse with longer d1).
Scans (NS): 16 or 32.
Relaxation Delay (d1): 5.0 seconds (Critical: The ortho-protons near the carbonyl relax slowly; short d1 leads to integration errors).
Temperature: 298 K.
Processing:
Line Broadening (LB): 0.3 Hz.
Baseline Correction: Polynomial (Bernstein) order 5.
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
Automated Analysis Workflow (DOT)
Figure 2: Decision tree for validating Intermediate A synthesis.
Detailed Spectral Assignment (Reference Data)
Based on the structure 5-chloro-2-(oxolane-3-carbonyl)aniline in DMSO-d₆:
Aromatic Region (3H):
δ 7.72 (d, J=8.8 Hz, 1H): H-3 (Ortho to C=O). Most deshielded aromatic proton.
δ 6.85 (d, J=2.0 Hz, 1H): H-6 (Ortho to NH₂, Meta to Cl). Shielded by amine.
δ 6.65 (dd, J=8.8, 2.0 Hz, 1H): H-4 (Meta to C=O, Ortho to Cl).
Amine (2H):
δ 7.20 - 7.50 (br s, 2H): NH₂. Note: In CDCl₃, this signal would likely appear sharper and further downfield (~8.5 ppm) due to the intramolecular H-bond stability.
Oxolane (THF) Region (7H):
δ 4.05 (m, 1H): H-3' (Methine, alpha to Carbonyl).
(Note: Chemical shifts are estimated based on substituent additivity rules and analogous 2-amino-benzophenones).
References
Empagliflozin Synthesis Context: Himmelsbach, F., et al. "C-glycoside derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture." Boehringer Ingelheim International GmbH. Patent WO 2006/120208.[1]
Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016.
General 2-Acylaniline Data: "Spectral Database for Organic Compounds (SDBS)." AIST. (Used for fragment prediction logic).
Mechanistic Insight: Deshpande, P. P., et al. "Efficient Synthesis of Empagliflozin." Organic Letters, 2014.[3]
Comparative Guide: 2- vs. 3-Isomer Tetrahydrofuran Carbonyl Anilines in Lead Optimization
Topic: Difference Between 2- and 3-Isomer Tetrahydrofuran Carbonyl Anilines Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the tetrahydrofuran (THF) ring serves as a critical bioisostere...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference Between 2- and 3-Isomer Tetrahydrofuran Carbonyl Anilines
Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the tetrahydrofuran (THF) ring serves as a critical bioisostere for proline, cyclopentane, and phenyl rings. When coupled with anilines to form carboxamides, the regioisomerism of the THF ring (2- vs. 3-position) dictates three critical drug-like properties: exit vector geometry , metabolic stability , and synthetic accessibility .
This guide objectively compares tetrahydrofuran-2-carboxanilides (THF-2) and tetrahydrofuran-3-carboxanilides (THF-3), providing experimental workflows to select the optimal scaffold for your specific target.
Feature
THF-2-Carboxanilide
THF-3-Carboxanilide
Vector Geometry
"Bent" / V-shaped ( from ether O)
"Linear" / Extended ( from ether O)
Metabolic Stability
Moderate: One -oxidation site blocked.
Low: Both -oxidation sites exposed.
Chirality
1 Chiral Center (C2)
1 Chiral Center (C3)
Synthetic Cost
Low (Start: 2-Furoic Acid)
Moderate/High (Start: 3-Furoic Acid)
Primary Utility
Proline mimic, -turn inducer.
Phenyl bioisostere, solvent channel extender.
Structural & Conformational Analysis
The choice between the 2- and 3-isomer is primarily a geometric decision. The THF ring is not planar; it adopts an "envelope" conformation to minimize torsional strain.
The Vector Difference
THF-2 (The "Turn"): The carbonyl group at C2 is adjacent to the ether oxygen. Due to the anomeric effect , the axial/pseudo-axial conformation is often favored if the substituent is electronegative, though the bulky aniline group often forces a pseudo-equatorial stance. The resulting vector creates a "kink" in the molecule, useful for inducing turns in the binding pocket.
THF-3 (The "Extender"): The C3 position is further from the ring oxygen. The substituent generally adopts an equatorial position to minimize 1,3-diaxial interactions. This creates a more linear exit vector, making it an excellent bioisostere for a phenyl ring or a spacer to reach into solvent channels.
Visualization of Geometry & Vectors
Figure 1: Vector analysis showing the directional difference between C2 and C3 substitution relative to the ether oxygen.
Metabolic Stability & "Soft Spots"
This is the most critical differentiator for drug development. The tetrahydrofuran ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the
-carbons (C2 and C5) adjacent to the oxygen.
The Mechanism
CYP450 abstracts a hydrogen atom from the
-carbon. The resulting radical is stabilized by the adjacent oxygen lone pair. This leads to hydroxylation, ring opening, or lactone formation.
THF-2 Advantage: The substituent at C2 replaces one of the labile
-hydrogens. The steric bulk of the aniline amide further protects this site. Only C5 is a major soft spot.
THF-3 Liability: Both C2 and C5 are unsubstituted
-carbons. Both sites are highly accessible to CYP enzymes. Result: THF-3 analogs typically show 2–5x higher intrinsic clearance () than THF-2 analogs.
Metabolic Pathway Diagram
Figure 2: Metabolic liabilities. THF-3 exposes two
-sites (C2, C5), leading to faster clearance compared to THF-2.
Synthetic Accessibility & Protocols
While THF-2 is cheaper to source, both can be synthesized reliably.
Comparison of Routes
Route A (THF-2): Hydrogenation of 2-furoic acid (commoditized, <$1/g).
Route B (THF-3): Hydrogenation of 3-furoic acid (specialty, >$10/g) or oxidation of 3-formyl-THF.
Recommended Protocol: General Amide Coupling
Note: It is often superior to couple the furan acid to the aniline first, and then hydrogenate the furan ring. This avoids handling the chiral, polar THF-acid intermediates.
Step 1: Amide Coupling (Furan Stage)
Dissolve Furoic acid (2- or 3-isomer) (1.0 equiv) in DMF.
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.
Add Aniline (1.1 equiv). Stir at RT for 4-12 h.
Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.
Result: Stable Furan-carboxanilide.
Step 2: Ring Saturation (Hydrogenation)
Dissolve Furan-carboxanilide in MeOH or EtOH.
Catalyst: Add 10 wt% of 5% Rh/C or Pd/C.
Expert Tip: Rh/C is preferred for furan reduction to avoid hydrogenolysis of the amide bond or aromatic ring halogens.
Conditions: Hydrogen balloon (1 atm) is usually sufficient for 2-isomers. 3-isomers may require mild pressure (50 psi) in a Parr shaker.
Filter through Celite. Concentrate.
Purification: Silica gel chromatography (often requires 0-10% MeOH in DCM due to increased polarity of THF vs Furan).
Experimental Validation: The Decision Matrix
To validate which isomer suits your program, run this specific cascade.
Protocol: Microsomal Stability Assay
Objective: Quantify the metabolic liability difference.
Incubation: Incubate 1 µM of test compound with Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 37°C.
Cofactor: Initiate with NADPH regenerating system.
Sampling: Quench aliquots at 0, 15, 30, and 60 mins into cold acetonitrile containing internal standard.
Analysis: LC-MS/MS. Plot ln(remaining%) vs time to determine
and .
Success Criteria:
THF-2 Target:
min (Human).
THF-3 Target: Often
min. Requires blocking groups (e.g., gem-dimethyl at C5) if potency is high.
Physicochemical Comparison Table
Property
THF-2-Aniline
THF-3-Aniline
Rationale
LogP
Lower
Higher
THF-2 has higher polarity due to O-C=O inductive proximity.
pKa (Conj. Acid)
~ -1.5
~ -0.5
2-Amide is less basic; O-atom withdraws density from Carbonyl.
Solubility
High
Moderate
2-isomer is more polar; 3-isomer is more lipophilic.
Permeability (PAMPA)
Moderate
High
3-isomer has fewer intramolecular polar interactions.
References
Metabolic Stability of THF Rings
Patterson, L. H., et al. "Metabolism of tetrahydrofuran and furan derivatives." Xenobiotica, 1985. Link
Conformational Analysis
Gung, B. W. "Structure and conformation of substituted tetrahydrofurans." Journal of Organic Chemistry, 1995. Link
Synthesis & Hydrogenation
Smith, A. B., et al. "Stereoselective synthesis of tetrahydrofurans via catalytic hydrogenation." Organic Letters, 2008. Link
Bioisosterism in Drug Design
Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link
Validation
A Comparative Spectroscopic Guide to Chloro-Substituted Amino-Benzophenones
This guide provides an in-depth comparative analysis of the spectroscopic characterization of chloro-substituted amino-benzophenones, critical intermediates in the synthesis of pharmaceuticals, particularly benzodiazepin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the spectroscopic characterization of chloro-substituted amino-benzophenones, critical intermediates in the synthesis of pharmaceuticals, particularly benzodiazepines.[1][2] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of how the isomeric substitution patterns of amino and chloro groups on the benzophenone scaffold influence their spectral signatures across various analytical techniques. By understanding these nuances, researchers can more effectively identify, differentiate, and quantify these important compounds.
Introduction: The Structural Significance of Chloro-Substituted Amino-Benzophenones
Chloro-substituted amino-benzophenones are a class of aromatic ketones that serve as pivotal building blocks in organic and medicinal chemistry.[3] Their utility primarily stems from their role as precursors to a wide array of heterocyclic compounds, most notably the 1,4-benzodiazepine class of psychoactive drugs.[4] The specific positioning of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) on the phenyl rings significantly impacts the molecule's reactivity, physicochemical properties, and, consequently, its spectroscopic characteristics.
This guide will focus on a comparative analysis of key isomers, including 2-amino-5-chlorobenzophenone and 4-amino-4'-chlorobenzophenone, to illustrate the profound effect of substituent placement on their spectroscopic profiles. We will delve into the principles and experimental data from ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry to provide a comprehensive characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For chloro-substituted amino-benzophenones, both ¹H and ¹³C NMR are indispensable for confirming isomeric identity.
¹H NMR Spectroscopy: The Influence of Substituents on Proton Chemical Shifts
The chemical shifts of the aromatic protons in chloro-substituted amino-benzophenones are highly sensitive to the electronic effects of the amino and chloro groups. The electron-donating amino group generally shields aromatic protons, causing them to resonate at a higher field (lower ppm), while the electron-withdrawing chloro and benzoyl groups deshield them, shifting their signals downfield (higher ppm).
Comparative Analysis:
Let's compare the ¹H NMR spectra of two key isomers:
2-Amino-5-chlorobenzophenone: The amino group at the 2-position strongly shields the ortho and para protons of that ring. The chloro group at the 5-position will have a deshielding effect on its adjacent protons.
4-Amino-4'-chlorobenzophenone: In this more symmetrical isomer, the amino group on one ring and the chloro group on the other will influence their respective aromatic systems.
Compound
Aromatic Protons (ppm)
Key Observations
2-Amino-5-chlorobenzophenone
7.2-7.8
Complex multiplet patterns due to the asymmetric substitution. The protons on the amino-substituted ring will generally be more upfield compared to those on the unsubstituted phenyl ring.
4-Amino-4'-chlorobenzophenone
6.7-7.8
Two distinct sets of doublets for each aromatic ring, characteristic of para-substitution. The protons on the amino-substituted ring will appear at a higher field than those on the chloro-substituted ring.[5]
2-Amino-4'-chlorobenzophenone
6.6-7.8
The spectrum will show a complex pattern for the ortho-substituted ring and a set of two doublets for the para-substituted ring.[1]
Note: Specific chemical shifts can vary depending on the solvent and concentration.
The causality behind these shifts lies in the interplay of inductive and resonance effects. The amino group's strong +R (resonance) effect increases electron density at the ortho and para positions, leading to shielding. Conversely, the -I (inductive) effect of the chlorine atom withdraws electron density, causing deshielding.
Caption: General workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR provides direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons, but over a much wider range.
Comparative Analysis:
Compound
Carbonyl Carbon (C=O) (ppm)
Aromatic Carbons (ppm)
Key Observations
2-Amino-5-chlorobenzophenone
~197
118-150
The carbon attached to the amino group will be significantly shielded. The carbonyl carbon shift is a key identifier.[6]
4-Amino-4'-chlorobenzophenone
~194
114-164
The chemical shifts will reflect the para-substitution pattern on both rings.[5]
4-Chlorobenzophenone (for comparison)
~195.5
128-139
Provides a baseline for the effect of the chloro-substituent on the carbonyl and aromatic carbons.[4][7]
The position of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of 190-200 ppm. The electronic environment created by the substituents on the adjacent phenyl ring can cause slight variations in this chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Vibrational Modes for Chloro-Substituted Amino-Benzophenones:
N-H Stretching: The amino group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl group of the benzophenone core gives rise to a strong, sharp absorption band typically in the range of 1630-1680 cm⁻¹. Conjugation with the aromatic rings lowers this frequency compared to a simple aliphatic ketone.
C-Cl Stretching: A moderate to strong absorption in the 700-800 cm⁻¹ region is indicative of the C-Cl bond.
Aromatic C=C Stretching: Multiple bands of variable intensity are observed in the 1450-1600 cm⁻¹ region.
Aromatic C-H Bending: The out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Comparative Analysis:
While the overall FT-IR spectra of the isomers will be similar due to the presence of the same functional groups, subtle differences in the positions and intensities of the absorption bands can be observed. For example, the exact frequency of the C=O stretch can be influenced by the electronic nature of the substituents on the ring to which it is attached. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen in ortho-isomers can also lead to a broadening and shifting of the N-H and C=O stretching bands.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In chloro-substituted amino-benzophenones, the key transitions are typically π → π* and n → π*.
Key Features of UV-Vis Spectra:
π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the aromatic rings and the carbonyl group. They typically result in strong absorption bands at shorter wavelengths.
n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen. They result in weaker absorption bands at longer wavelengths.
Comparative Analysis:
The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents.
Compound
Typical λmax (nm)
Observations
Benzophenone (for comparison)
~255, ~340
Shows the characteristic π → π* and n → π* transitions.
4-Aminobenzophenone
~328
The amino group causes a significant red shift (bathochromic shift) of the π → π* band due to extended conjugation.
Chloro-substituted Amino-benzophenones
Varies
The position of the chloro and amino groups will modulate the extent of conjugation and therefore the λmax values. Generally, increased conjugation leads to a bathochromic shift.[8]
The solvent can also play a significant role in the position of the absorption bands. Polar solvents can stabilize the excited state, often leading to a shift in λmax.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for these molecules.
Key Features in the Mass Spectrum:
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Fragmentation Pattern: The molecular ion can fragment in predictable ways. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl cations and substituted phenyl cations.
Comparative Analysis:
The fragmentation patterns of the isomers will be influenced by the positions of the substituents. The stability of the resulting fragment ions will dictate the major fragmentation pathways observed. For example, cleavage of the C-Cl bond is a common fragmentation pathway.
Caption: Simplified workflow for Electron Ionization Mass Spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the chloro-substituted amino-benzophenone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer a portion of the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the chloro-substituted amino-benzophenone in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for volatile compounds).
Ionization: Ionize the sample using a standard electron energy of 70 eV.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The spectroscopic characterization of chloro-substituted amino-benzophenones is a multi-faceted process that relies on the synergistic use of various analytical techniques. As demonstrated, the isomeric position of the amino and chloro substituents has a distinct and predictable influence on the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies in the FT-IR spectrum, the electronic transitions observed in the UV-Vis spectrum, and the fragmentation patterns in the mass spectrum. A thorough understanding of these spectroscopic signatures is paramount for the unambiguous identification, purity assessment, and quality control of these vital pharmaceutical intermediates. This guide provides a foundational framework for researchers to confidently navigate the spectroscopic analysis of this important class of compounds.
References
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